3-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine
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Overview
Description
3-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex organic compound featuring a unique combination of thiazole, pyrrolopyrrole, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the construction of the pyrrolopyrrole and pyridazine rings. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Thiazole Ring Formation: The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone under acidic conditions.
Pyrrolopyrrole Ring Formation: The pyrrolopyrrole ring is typically formed through a cyclization reaction involving a dicarbonyl compound and an amine.
Pyridazine Ring Formation: The pyridazine ring can be synthesized via a condensation reaction between a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The pyridazine ring may also play a role in binding to specific proteins or nucleic acids, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.
Pyrrolopyrrole Derivatives: Compounds like pyrrolopyrrole-2-carboxylic acid and pyrrolopyrrole-3,4-dione share the pyrrolopyrrole ring structure.
Pyridazine Derivatives: Compounds such as pyridazine-3,6-dicarboxylic acid and pyridazine-4-one share the pyridazine ring structure.
Uniqueness
3-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H21N5OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H21N5OS/c1-14-22-19(13-28-14)21(27)26-11-16-9-25(10-17(16)12-26)20-8-7-18(23-24-20)15-5-3-2-4-6-15/h2-8,13,16-17H,9-12H2,1H3 |
InChI Key |
GFMIOJZXURJVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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